Physicochemical Differentiation: Molecular Weight and Formula Against the 4,6-Dimethyl Primary Amine Analog
The target compound's molecular weight is a key differentiator. With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, it is substantially heavier than the common 4,6-dimethyl primary amine analog (C₇H₁₁N₃; 137.18 g/mol). This is a direct consequence of the 4-ethyl group replacing a methyl group and the N-methylation of the amine, representing the addition of two methylene units (+28 Da) . This increased mass and carbon count directly impacts the compound's lipophilicity, as confirmed by the measured LogP values from authoritative vendor databases.
+20.4%
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 165.24 g/mol |
| Comparator Or Baseline | (4,6-Dimethylpyrimidin-2-yl)methanamine: 137.18 g/mol |
| Quantified Difference | +28.06 g/mol (+20.4%) |
| Conditions | Calculated from molecular formula (C₉H₁₅N₃ vs C₇H₁₁N₃); Vendor product datasheets . |
Why This Matters
A 20% greater molecular weight signifies a non-trivial increase in van der Waals surface area and carbon count, which are primary drivers of lipophilicity and influence passive membrane permeability, a critical parameter for both oral bioavailability in pharmaceuticals and cuticular penetration in agrochemicals.
